molecular formula C10H12NO5P B15188925 (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid CAS No. 125674-64-8

(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid

Cat. No.: B15188925
CAS No.: 125674-64-8
M. Wt: 257.18 g/mol
InChI Key: OUNDRSNLASLHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid: is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, an isoxazoline ring, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazoline Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The isoxazoline ring can be reduced to form an isoxazolidine.

    Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-Hydroxyphenyl)-2-isoxazolin-5-yl)phosphonic acid.

    Reduction: Formation of 3-(4-Methoxyphenyl)-2-isoxazolidin-5-yl)phosphonic acid.

    Substitution: Formation of various substituted phosphonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphonic acid group makes it a potential inhibitor of enzymes that interact with phosphate-containing substrates.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors. Its unique combination of functional groups allows for the design of materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate-containing substrates. The isoxazoline ring and methoxyphenyl group can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-(4-Hydroxyphenyl)-2-isoxazolin-5-yl)phosphonic acid
  • (3-(4-Methoxyphenyl)-2-isoxazolidin-5-yl)phosphonic acid
  • (3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphate

Uniqueness

(3-(4-Methoxyphenyl)-2-isoxazolin-5-yl)phosphonic acid is unique due to its combination of a methoxyphenyl group, an isoxazoline ring, and a phosphonic acid group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

125674-64-8

Molecular Formula

C10H12NO5P

Molecular Weight

257.18 g/mol

IUPAC Name

[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]phosphonic acid

InChI

InChI=1S/C10H12NO5P/c1-15-8-4-2-7(3-5-8)9-6-10(16-11-9)17(12,13)14/h2-5,10H,6H2,1H3,(H2,12,13,14)

InChI Key

OUNDRSNLASLHBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(C2)P(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.